molecular formula C11H21NO B1610711 1-HEPTYL-2-PYRROLIDONE CAS No. 69343-70-0

1-HEPTYL-2-PYRROLIDONE

Cat. No. B1610711
Key on ui cas rn: 69343-70-0
M. Wt: 183.29 g/mol
InChI Key: OKYCNPJFMLCRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04444762

Procedure details

Following example 1, on refluxing 13 g of 50% oil dispersion of sodium hydride (6.5 g NaH, 0.271 M), 20.35 g (0.239 M) of azacyclopentan-2-one and 47.28 g (0.264 M) of 1-bromoheptane in dry toluene for 21 hours was obtained 13.6 g (31%) of colorless oil; boiling point 115°-120°/0.6 mm.
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
20.35 g
Type
reactant
Reaction Step One
Quantity
47.28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
31%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[O:8].Br[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>C1(C)C=CC=CC=1>[CH2:10]([N:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[O:8])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16] |f:0.1|

Inputs

Step One
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20.35 g
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
47.28 g
Type
reactant
Smiles
BrCCCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.